molecular formula C19H17F4N3O3S2 B2790775 2-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole CAS No. 1396625-59-4

2-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole

Cat. No.: B2790775
CAS No.: 1396625-59-4
M. Wt: 475.48
InChI Key: FWVDOFCXNBXTIS-UHFFFAOYSA-N
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Description

2-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole is a useful research compound. Its molecular formula is C19H17F4N3O3S2 and its molecular weight is 475.48. The purity is usually 95%.
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Biological Activity

2-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and case studies demonstrating its efficacy against various biological targets.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C19H19F3N4O2S
  • Molecular Weight : 418.4 g/mol

The structure consists of a benzothiazole core, which is known for its versatility in medicinal chemistry, particularly in anticancer and antimicrobial applications.

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzyme Activity : The sulfonamide group may interact with various enzymes, potentially inhibiting their activity. Similar compounds have demonstrated effectiveness against urease and other critical enzymes involved in metabolic processes .
  • Anticancer Activity : Benzothiazole derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. For instance, compounds structurally similar to this one have been reported to significantly inhibit the proliferation of A431, A549, and H1299 cancer cells .
  • Cell Cycle Arrest : Studies indicate that certain benzothiazole derivatives can cause cell cycle arrest, leading to reduced tumor growth. This effect has been linked to the modulation of cyclin-dependent kinases (CDKs) .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Biological Activity Effect Reference
AnticancerInhibits proliferation in A431, A549, H1299 cell lines
Apoptosis InductionPromotes apoptosis at concentrations of 1, 2, and 4 μM
Enzyme InhibitionInhibits urease activity; IC50 values lower than reference drugs
AntimicrobialExhibits activity against various bacterial strains

Case Studies

  • Anticancer Efficacy : A study evaluating benzothiazole derivatives found that modifications to the benzothiazole nucleus enhanced anticancer activity significantly. The lead compound demonstrated IC50 values in the low micromolar range against non-small cell lung cancer cell lines .
  • Urease Inhibition : Research on benzothiazole derivatives indicated that certain compounds could inhibit jack bean urease with IC50 values significantly lower than traditional inhibitors like hydroxyurea. This suggests potential applications in treating conditions associated with urease activity, such as urinary tract infections .
  • Bacterial Activity : Compounds similar to this one have shown promising antibacterial properties against Staphylococcus aureus and other pathogens, indicating a broad spectrum of biological activity that could be leveraged for therapeutic purposes .

Properties

IUPAC Name

2-[4-(5-fluoro-2-methoxyphenyl)sulfonylpiperazin-1-yl]-4-(trifluoromethyl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F4N3O3S2/c1-29-14-6-5-12(20)11-16(14)31(27,28)26-9-7-25(8-10-26)18-24-17-13(19(21,22)23)3-2-4-15(17)30-18/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWVDOFCXNBXTIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F4N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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